6-Methyl-4-nitro-2,3-dihydro-1H-indene
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Overview
Description
6-Methyl-4-nitro-2,3-dihydro-1H-indene is an organic compound with a unique structure that combines a nitro group and a methyl group on an indene backbone
Preparation Methods
The synthesis of 6-Methyl-4-nitro-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
6-Methyl-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. .
Scientific Research Applications
6-Methyl-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
6-Methyl-4-nitro-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
4-Methylindan: Lacks the nitro group, leading to different chemical reactivity and applications.
2,3-Dihydro-4-methyl-1H-indene: Similar structure but without the nitro group, affecting its chemical and biological properties.
Indane derivatives: Various derivatives with different substituents on the indane backbone, each with unique properties and applications
Properties
IUPAC Name |
6-methyl-4-nitro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-8-3-2-4-9(8)10(6-7)11(12)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBZUYROVLKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488263 |
Source
|
Record name | 6-Methyl-4-nitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61469-81-6 |
Source
|
Record name | 6-Methyl-4-nitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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